molecular formula C12H20NO5- B12359322 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester

Cat. No.: B12359322
M. Wt: 258.29 g/mol
InChI Key: AAEZKWUAXIQWAS-UHFFFAOYSA-M
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Description

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring substituted with carboxylic acid and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester typically involves the reaction of morpholine derivatives with appropriate reagents. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1

InChI Key

AAEZKWUAXIQWAS-UHFFFAOYSA-M

Canonical SMILES

CC1(CN(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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